2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride
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Description
2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride is a useful research compound. Its molecular formula is C13H19Cl3N2O2 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride is 340.051211 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocatalytic Degradation Studies
Research involving salbutamol, which shares a functional group (tert-butylamino) with the compound , has demonstrated the potential of photocatalytic processes for the degradation of pharmaceutical agents in water using titanium dioxide. These studies provide insights into the kinetic behavior, intermediate compound formation, and toxicity evaluation of the degradation process (Sakkas et al., 2007).
Antiviral Research
Compounds with structural similarities have been synthesized and evaluated for their therapeutic efficacy against diseases such as Japanese encephalitis. For instance, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and in animal models (Ghosh et al., 2008).
Herbicide Metabolism
The metabolism of chloroacetamide herbicides has been extensively studied, revealing complex pathways involving cytochrome P450 enzymes. These studies offer insights into the environmental fate and potential toxicological effects of similar compounds (Coleman et al., 2000).
Antimicrobial and Anticancer Applications
Research on derivatives of structurally related compounds has shown potential in antimicrobial and anticancer applications. The synthesis and characterization of novel antimetabolites and their metal chelates have been reported, indicating positive results in preliminary biological activity screenings (Muruganandam et al., 2013).
Organic Chemistry and Synthesis
The synthesis of various organic compounds, including derivatives of pyridinones and investigations into their chemical properties, demonstrates the broad interest in the chemistry and potential applications of compounds with similar functional groups (Shatsauskas et al., 2017).
Properties
IUPAC Name |
2-[2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c1-13(2,3)17-6-8-4-9(14)5-10(15)12(8)19-7-11(16)18;/h4-5,17H,6-7H2,1-3H3,(H2,16,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBXDYYSHQRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.